1-[N-cyclopropyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-N-(4-fluorophenyl)cyclopentane-1-carboxamide
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Overview
Description
1-[N-cyclopropyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-N-(4-fluorophenyl)cyclopentane-1-carboxamide is a complex organic compound that features a cyclopropyl group, a dioxo-dihydro-isoindole moiety, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[N-cyclopropyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-N-(4-fluorophenyl)cyclopentane-1-carboxamide typically involves multiple steps:
Formation of the Isoindole Moiety: The isoindole moiety can be synthesized through the cyclization of a suitable precursor, such as phthalic anhydride, with an amine.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.
Formation of the Amide Bond: The amide bond is formed by coupling the isoindole derivative with a cyclopentane carboxylic acid derivative in the presence of coupling agents like EDCI or DCC.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, using a suitable fluorinated precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[N-cyclopropyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-N-(4-fluorophenyl)cyclopentane-1-carboxamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydride and an appropriate nucleophile.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound could be explored for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structural features may make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[N-cyclopropyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-N-(4-fluorophenyl)cyclopentane-1-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting its effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-[N-cyclopropyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-N-(4-chlorophenyl)cyclopentane-1-carboxamide
- 1-[N-cyclopropyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-N-(4-bromophenyl)cyclopentane-1-carboxamide
Uniqueness
The presence of the fluorophenyl group in 1-[N-cyclopropyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-N-(4-fluorophenyl)cyclopentane-1-carboxamide may impart unique properties such as increased metabolic stability and enhanced binding affinity to specific biological targets compared to its chloro- and bromo- analogs.
Properties
Molecular Formula |
C25H24FN3O4 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
1-[cyclopropyl-[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-N-(4-fluorophenyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C25H24FN3O4/c26-16-7-9-17(10-8-16)27-24(33)25(13-3-4-14-25)29(18-11-12-18)21(30)15-28-22(31)19-5-1-2-6-20(19)23(28)32/h1-2,5-10,18H,3-4,11-15H2,(H,27,33) |
InChI Key |
XUOGGMHYLNISLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)NC2=CC=C(C=C2)F)N(C3CC3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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